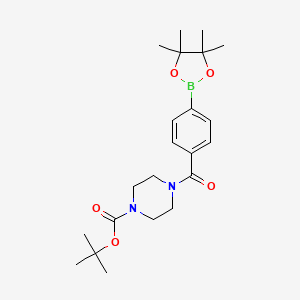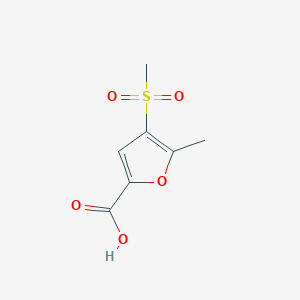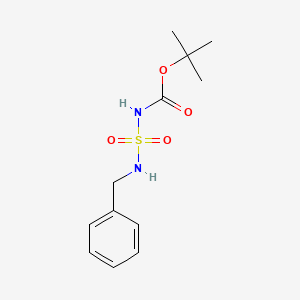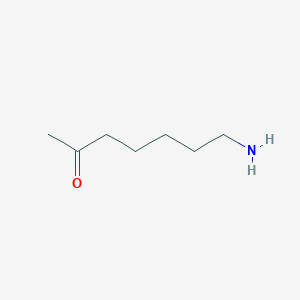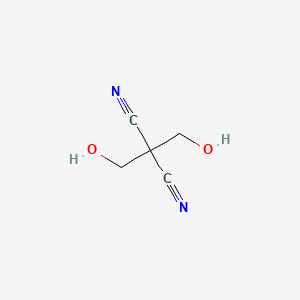![molecular formula C13H14N2O2 B1287132 [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid CAS No. 29544-08-9](/img/structure/B1287132.png)
[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid” is a chemical compound with the empirical formula C13H14N2O2 . It is related to other compounds such as [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride and 3,5-Dimethyl-1H-pyrazole-1-acetic acid .
Molecular Structure Analysis
The molecular structure of “[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid” can be represented by the SMILES stringCc1cc(C)n(CC(O)=O)n1 . This indicates the presence of a pyrazole ring with two methyl groups at positions 3 and 5, and a phenylacetic acid group attached at position 4 of the pyrazole ring . Physical And Chemical Properties Analysis
“[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid” is a solid at room temperature . Its melting point is between 186-192 °C . The compound has a molecular weight of 230.26 .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid, have shown significant promise in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei, with some derivatives demonstrating superior activity compared to standard drugs .
Molecular Docking and Drug Design
The molecular structure of pyrazole derivatives allows for effective interaction with biological targets. Molecular docking studies have justified the potent antipromastigote activity of these compounds, indicating their potential as pharmacophores in drug design, particularly for diseases caused by protozoan parasites .
Antibacterial Properties
Pyrazole compounds have been recognized for their antibacterial properties. This makes them valuable in the development of new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of pyrazole derivatives make them candidates for the development of new pain relief medications. Their ability to modulate inflammatory pathways can be harnessed to treat various inflammatory conditions .
Anticancer Potential
Research has indicated that pyrazole derivatives may possess anticancer properties. Their interaction with cancer cell lines and potential to inhibit tumor growth are areas of active investigation, which could lead to new therapies for cancer treatment .
Herbicidal Activity
The herbicidal activity of pyrazole compounds has been explored as a means to develop new agrochemicals. Their ability to affect plant growth and development could be utilized in the management of weeds and other undesirable plant species .
Propiedades
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)12-5-3-11(4-6-12)8-13(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXMMGBIJLILT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591935 |
Source


|
| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid | |
CAS RN |
29544-08-9 |
Source


|
| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


